

Application of N-Desmethyl Glasdegib in Pharmacokinetic Studies: Notes and Protocols

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Compound of Interest

Compound Name: *N*-Desmethyl glasdegib

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Introduction

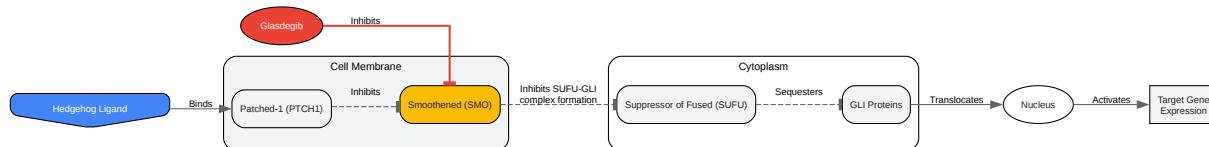
Glasdegib is an oral inhibitor of the Smoothened (SMO) signaling pathway, a component of the Hedgehog signaling pathway, approved for the treatment of newly-diagnosed acute myeloid leukemia (AML) in certain patient populations. Understanding the pharmacokinetics of glasdegib and its metabolites is crucial for optimizing its therapeutic use and ensuring patient safety. One of the primary metabolites of glasdegib is **N-Desmethyl glasdegib**. This document provides detailed application notes and protocols relevant to the study of **N-Desmethyl glasdegib** in pharmacokinetic (PK) research, based on currently available data.

Metabolic Pathway and Pharmacokinetic Profile

Glasdegib undergoes metabolism primarily in the liver, with cytochrome P450 3A4 (CYP3A4) being the major enzyme responsible for its biotransformation, with minor contributions from CYP2C8 and UGT1A9.^[1] The main metabolic pathways include N-demethylation, glucuronidation, oxidation, and dehydrogenation.^[1]

N-demethylation of the N-methylpiperidine group of glasdegib results in the formation of **N-Desmethyl glasdegib**.^[2] This metabolite is a significant component in the overall disposition of the drug.

Signaling Pathway of Glasdegib

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Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib.

Quantitative Data Summary

While detailed pharmacokinetic parameters for **N-Desmethyl glasdegib** are not extensively available in publicly accessible literature, data from human absorption, distribution, metabolism, and excretion (ADME) studies provide valuable insights into its formation and elimination.

Table 1: Pharmacokinetic Parameters of Glasdegib in Healthy Volunteers (Single 100 mg Oral Dose)[3]

Parameter	Glasdegib	Total Radioactivity
C _{max} (ng/mL)	890.3	1043 ngEq/mL
T _{max} (hr)	0.75	0.75
AUC _{inf} (ng·h/mL)	8469	12,230 ngEq·h/mL

Table 2: Contribution of Glasdegib and its Major Metabolites to Circulating Radioactivity in Plasma[3]

Compound	% of Total Radioactivity in Plasma
Glasdegib (Unchanged)	69%
N-Desmethyl Glasdegib	8%
N-Glucuronide Metabolite	7%

Table 3: Excretion of Glasdegib and **N-Desmethyl Glasdegib** (as a percentage of administered dose)[1]

Compound	% of Dose in Urine	% of Dose in Feces
Glasdegib (Unchanged)	17%	20%
N-Desmethyl Glasdegib	16.8%	9.2%

Experimental Protocols

Bioanalytical Method for Quantification of **N-Desmethyl Glasdegib** in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of drug metabolites in biological matrices. While a specific, detailed protocol for **N-Desmethyl glasdegib** is not publicly available, the following protocol is adapted from a validated method for glasdegib and serves as a strong starting point for method development and validation.[4][5]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantitative determination of **N-Desmethyl glasdegib** in human plasma.

1. Materials and Reagents:

- **N-Desmethyl glasdegib** reference standard
- Stable isotope-labeled internal standard (SIL-IS) of **N-Desmethyl glasdegib** (recommended) or a structurally similar compound.

- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- 96-well plates or microcentrifuge tubes

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions (Starting Point for Development):

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.5 mL/min
- Gradient: A linear gradient starting from low %B, increasing to a high %B to elute the analyte, followed by a wash and re-equilibration step.
- Injection Volume: 5-10 μ L
- Column Temperature: 40°C

4. Mass Spectrometric Conditions (To be Optimized):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the [M+H]⁺ of **N-Desmethyl glasdegib**, and the product ion (Q3) will be a specific fragment ion. These transitions must be determined by infusing the **N-Desmethyl glasdegib** standard into the mass spectrometer.

- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for **N-Desmethyl glasdegib**.

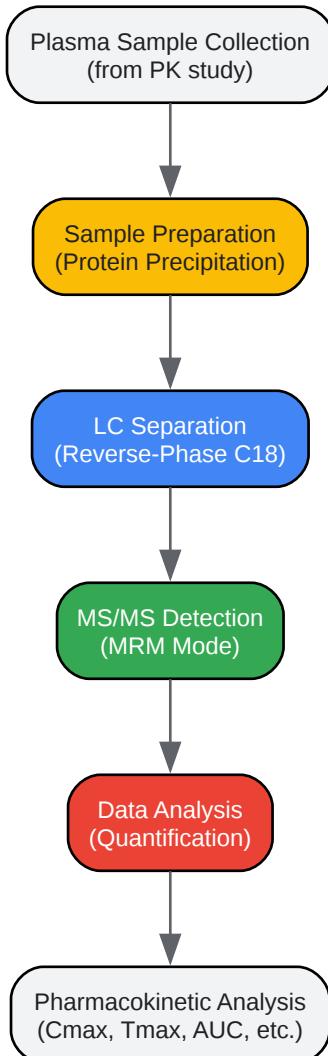
5. Sample Preparation (Protein Precipitation):

- Thaw plasma samples and standards at room temperature.
- To 50 μ L of plasma in a 96-well plate or microcentrifuge tube, add 10 μ L of the internal standard working solution.
- Add 200 μ L of cold acetonitrile to precipitate proteins.
- Vortex mix for 1-2 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or vials.
- Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in mobile phase A.
- Inject into the LC-MS/MS system.

6. Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA guidance) for the following parameters:

- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision (intra- and inter-day)
- Matrix Effect
- Recovery
- Stability (freeze-thaw, bench-top, long-term)

Experimental Workflow



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Caption: Workflow for **N-Desmethyl Glasdegib** quantification in plasma.

Conclusion

N-Desmethyl glasdegib is a notable metabolite in the pharmacokinetic profile of glasdegib. While comprehensive quantitative data for this metabolite are limited in the public domain, the provided information on its relative abundance and excretion, along with the outlined bioanalytical protocol, offers a solid foundation for researchers in the field of drug development. Further studies are warranted to fully characterize the pharmacokinetic properties of **N-**

Desmethyl glasdegib and its potential contribution to the overall pharmacological and toxicological profile of glasdegib.

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